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molecular formula C9H8IN3O2 B8534854 6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

Cat. No. B8534854
M. Wt: 317.08 g/mol
InChI Key: ZKLKQBOWMUMCIU-UHFFFAOYSA-N
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Patent
US08658801B2

Procedure details

To a solution of 500 mg (2.61 mmol) of 6-amino-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 10, in 5 mL of acetonitrile is added 1.29 g (5.73 mmol) of N-iodosuccinimide. The reaction mixture is stirred at ambient temperature for 1 hour and at 50° C. for 6 hours. The solvent is then evaporated and the residue is suspended in water. Filtration affords 750 mg (91%) of the product as a brown solid; LC/MS:318/319 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4].[I:15]N1C(=O)CCC1=O>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[C:7]([I:15])[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C=NNC12)N
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 1 hour and at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C=1C(=C(C=C2C=NNC12)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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